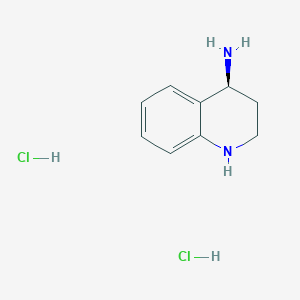
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
Overview
Description
The compound is a derivative of levocetirizine , which is an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction .
Synthesis Analysis
While specific synthesis methods for “(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride” were not found, piperazines, a class of compounds with a similar structure, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalic synthesis .Scientific Research Applications
Synthetic Methodologies and Chemical Structures
(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is involved in the synthesis of pharmacologically relevant compounds. The regioselective synthesis of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties is reported, highlighting the versatility of tetrahydroquinoline derivatives in medicinal chemistry. These compounds display significant differences in the conformations of their dihydropyrimidinone (DHPM) rings and feature a variety of hydrogen bonding arrangements, suggesting their potential in drug design due to structural diversity (Watermeyer, Chibale, & Caira, 2009).
Antimicrobial and Anti-Inflammatory Activities
Novel substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The synthetic approach and biological evaluation of these compounds underline the importance of tetrahydroquinoline derivatives in developing new therapeutic agents with potential antimicrobial and anti-inflammatory properties (Kumar, Fernandes, & Kumar, 2014).
Antimalarial Activity
A series of hybrid molecules incorporating tetrahydroquinoline and phenyl-beta-carboline frameworks have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. Some of these compounds exhibit in vitro activity several folds higher than chloroquine, demonstrating the potential of tetrahydroquinoline derivatives as a new class of antimalarial agents (Gupta, Srivastava, Singh, Puri, & Chauhan, 2008).
Antioxidant Activity
Quinolin-5-ylamine derivatives have been synthesized and screened for their antioxidant activity, providing insights into the potential of tetrahydroquinoline derivatives in oxidative stress-related conditions. The evaluation of these compounds by the DPPH method showed significant radical scavenging activity, indicating their usefulness in designing antioxidant agents (Mallesha, Kendagannaswamy, & Mohana, 2013).
Anticancer Potential
The development of anilino-3H-pyrrolo[3,2-f]quinoline derivatives highlights the anticancer potential of tetrahydroquinoline derivatives. One such compound has shown high antiproliferative activity through multiple mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and cell cycle arrest, suggesting the broad applicability of tetrahydroquinoline derivatives in cancer therapy (Via, Gia, Gasparotto, & Ferlin, 2008).
Safety and Hazards
The safety data sheet for a specific compound provides information on its potential hazards. While a safety data sheet for “(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride” was not found, safety data sheets for related compounds suggest precautions such as avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .
properties
IUPAC Name |
(4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRXWSSWSQEMS-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



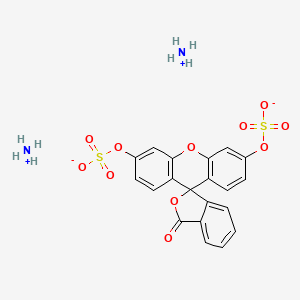

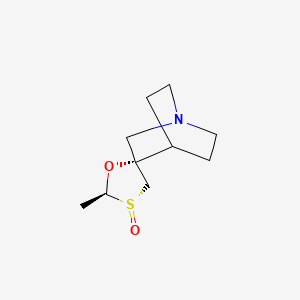
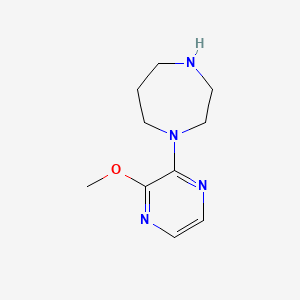
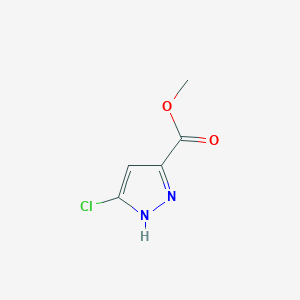
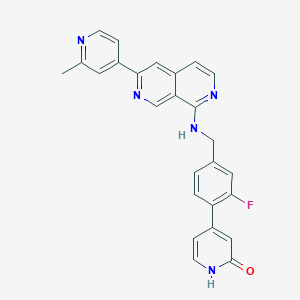
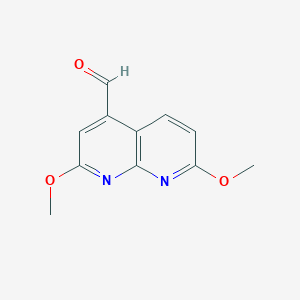
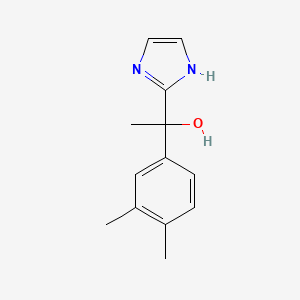
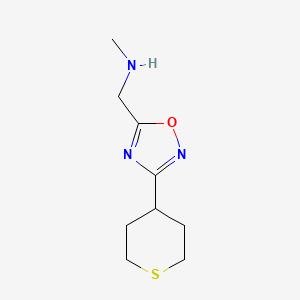
![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)
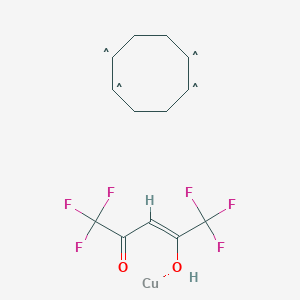

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)